2-Fluoro-biphenyl-3-carboxylic acid
Overview
Description
2-Fluoro-biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom attached to the biphenyl structure, specifically at the 2-position, and a carboxylic acid group at the 3-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where electrophiles can attack the aromatic rings.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Corresponding alcohols or carboxylate derivatives.
Scientific Research Applications
2-Fluoro-biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-Fluoro-biphenyl-4-carboxylic acid
- 2-Fluoro-biphenyl-2-carboxylic acid
- 3-Fluoro-biphenyl-3-carboxylic acid
Comparison: 2-Fluoro-biphenyl-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-fluoro-3-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZFYDIPYOCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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